molecular formula C11H15BrN2 B1372695 1-(5-Bromopyridin-2-yl)azepane CAS No. 1175900-46-5

1-(5-Bromopyridin-2-yl)azepane

Cat. No. B1372695
M. Wt: 255.15 g/mol
InChI Key: MTYJNKMYXIMVFL-UHFFFAOYSA-N
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Description

“1-(5-Bromopyridin-2-yl)azepane”, also known as BPA, is a heterocyclic organic compound with the molecular formula C12H15BrN2. It has a molecular weight of 255.16 . This compound is an important chemical intermediate in the synthesis of various organic compounds and has potential applications in several areas of research and industry.


Molecular Structure Analysis

The InChI code for “1-(5-Bromopyridin-2-yl)azepane” is 1S/C11H15BrN2/c12-10-5-6-11(13-9-10)14-7-3-1-2-4-8-14/h5-6,9H,1-4,7-8H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“1-(5-Bromopyridin-2-yl)azepane” has a molecular weight of 255.16 . It should be stored at refrigerated temperatures .

Scientific Research Applications

  • Azepane Isomers and Their Analysis : A study identified azepane isomers in unregulated drugs and provided an analytical approach to quantify these compounds, highlighting their relevance in forensic toxicology (Nakajima et al., 2012).

  • Synthesis of Azepanium Ionic Liquids : Azepane was used to synthesize a new family of room temperature ionic liquids. These transformations are significant for the polyamide industry and offer potential environmental benefits (Belhocine et al., 2011).

  • PKB Inhibitors with Azepane Derivatives : Novel azepane derivatives were synthesized and evaluated for their inhibitory activity against protein kinase B (PKB-alpha) and protein kinase A (PKA), offering insights into their potential pharmaceutical applications (Breitenlechner et al., 2004).

  • Spirooxindoles Synthesis Involving Azepane : A study on the synthesis of spirooxindoles bearing a 1-azabicyclo[5.3.0]decane moiety using azepane indicates its utility in creating complex molecular structures (Meng et al., 2017).

  • Chiral Bridged Azepanes : Research on the stereoselective ring expansion of 2-azanorbornan-3-yl methanols led to the creation of chiral-bridged azepanes, showcasing the versatility of azepane in synthesizing novel organic structures (Wojaczyńska et al., 2012).

  • Radical Contraction in Organic Chemistry : A study on the radical contraction of 1,3,2-dioxaphosphepanes to 1,3,2-dioxaphosphorinanes using bromo-azepanes contributes to the understanding of rearrangements in organic chemistry (Crich et al., 2002).

  • Synthesis and Biological Evaluation of Azetidine Derivative : A related compound, (3-(5-bromopyridin-2-yl) azetidin-3-yl) methanamine, was synthesized and evaluated for antibacterial and antifungal activities, indicating the potential biomedical applications of such derivatives (Rao et al., 2013).

Safety And Hazards

The Material Safety Data Sheet (MSDS) for “1-(5-Bromopyridin-2-yl)azepane” can be found online . It’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

1-(5-bromopyridin-2-yl)azepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2/c12-10-5-6-11(13-9-10)14-7-3-1-2-4-8-14/h5-6,9H,1-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTYJNKMYXIMVFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80653775
Record name 1-(5-Bromopyridin-2-yl)azepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80653775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Bromopyridin-2-yl)azepane

CAS RN

1175900-46-5
Record name 1-(5-Bromopyridin-2-yl)azepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80653775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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